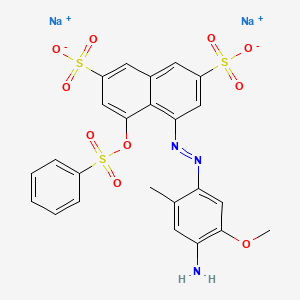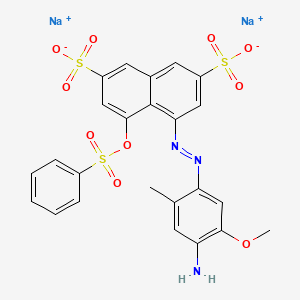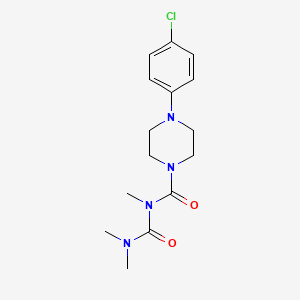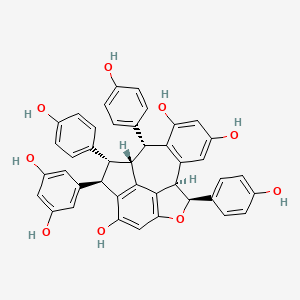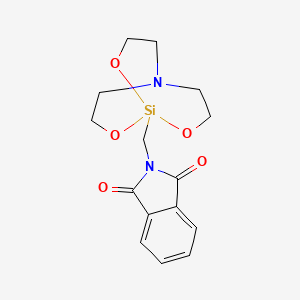
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a propyl group and a propoxy chain linked to a pyridazinyl moiety. The presence of chlorine and ethyl groups further enhances its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the propoxy chain and the pyridazinyl moiety. Key reagents include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chlorine atom in the pyridazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)oxy)propoxy)-3-propylbenzoic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid stands out due to its unique combination of functional groups and structural features
Propiedades
| 105170-63-6 | |
Fórmula molecular |
C19H24ClN3O4 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
4-[3-[(5-chloro-1-ethyl-6-oxopyridazin-4-yl)amino]propoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C19H24ClN3O4/c1-3-6-13-11-14(19(25)26)7-8-16(13)27-10-5-9-21-15-12-22-23(4-2)18(24)17(15)20/h7-8,11-12,21H,3-6,9-10H2,1-2H3,(H,25,26) |
Clave InChI |
ZGRLHYNHBATWKF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C(=O)O)OCCCNC2=C(C(=O)N(N=C2)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


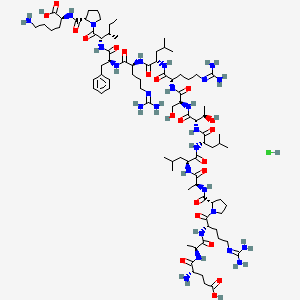
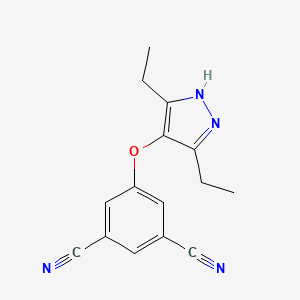
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
